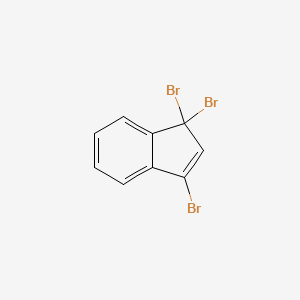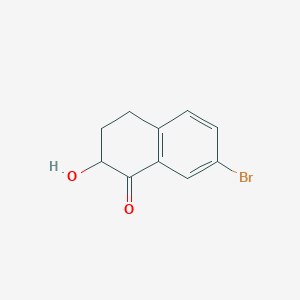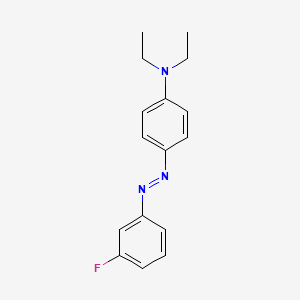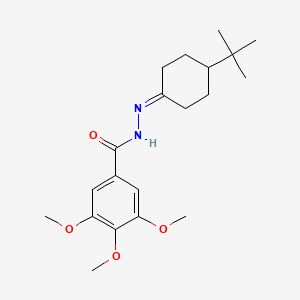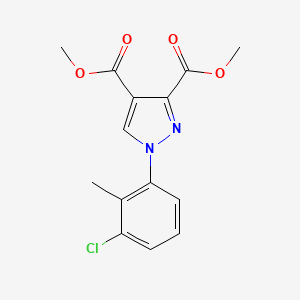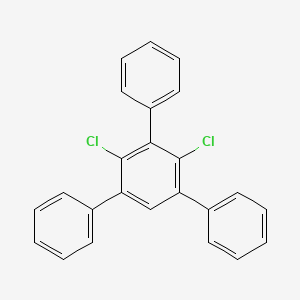
2,4-Dichloro-1,3,5-triphenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1,3,5-triphenylbenzene is an organic compound with the molecular formula C24H16Cl2 It is a derivative of benzene, where two chlorine atoms and three phenyl groups are substituted at the 2, 4, and 1, 3, 5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,3,5-triphenylbenzene typically involves the electrophilic aromatic substitution reaction. One common method is the chlorination of 1,3,5-triphenylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-1,3,5-triphenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl groups can undergo oxidation to form quinones or reduction to form cyclohexyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2,4-diamino-1,3,5-triphenylbenzene or 2,4-dialkoxy-1,3,5-triphenylbenzene can be formed.
Oxidation Products: Quinone derivatives of 1,3,5-triphenylbenzene.
Reduction Products: Cyclohexyl derivatives of 1,3,5-triphenylbenzene.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1,3,5-triphenylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1,3,5-triphenylbenzene involves its interaction with various molecular targets. The compound’s chlorine atoms and phenyl groups allow it to participate in multiple pathways, including:
Electrophilic Aromatic Substitution: The chlorine atoms can be replaced by other electrophiles, leading to the formation of new compounds.
π-π Interactions: The phenyl groups can engage in π-π stacking interactions with other aromatic systems, influencing the compound’s behavior in biological and chemical systems.
Comparación Con Compuestos Similares
2,4-Dichloro-1,3,5-triazine: Another chlorinated aromatic compound with different reactivity and applications.
1,3,5-Triphenylbenzene: The parent compound without chlorine substitution, used as a photoluminescent chemo-sensor platform.
2,4-Dichloro-1,3,5-tribromobenzene: A similar compound with bromine atoms instead of phenyl groups, exhibiting different chemical properties.
Uniqueness: 2,4-Dichloro-1,3,5-triphenylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine atoms and phenyl groups makes it a versatile compound for various research and industrial purposes.
Propiedades
Número CAS |
112322-80-2 |
|---|---|
Fórmula molecular |
C24H16Cl2 |
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
2,4-dichloro-1,3,5-triphenylbenzene |
InChI |
InChI=1S/C24H16Cl2/c25-23-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)24(26)22(23)19-14-8-3-9-15-19/h1-16H |
Clave InChI |
ZQBDQCKMIHCHLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)C3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


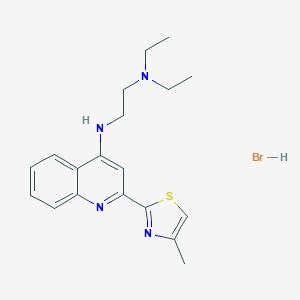
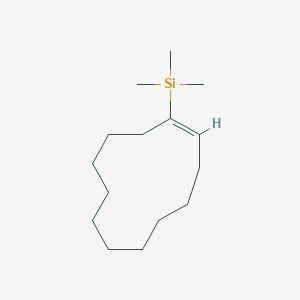

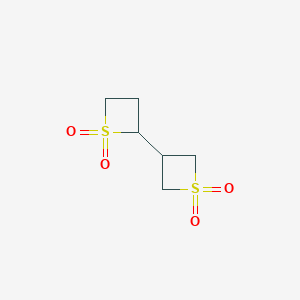
![8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B15075825.png)
![2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B15075830.png)
